Home > Products > Screening Compounds P129546 > 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one - 233775-52-5

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-8387809
CAS Number: 233775-52-5
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a nitro group at the 6th position and two methyl groups at the 1st and 3rd positions. The presence of these functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development across various scientific fields.

The compound is primarily synthesized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific biological pathways. It has been investigated for various biological activities, including antimicrobial and anticancer properties.

Source and Classification

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and databases that catalog synthetic compounds. It is classified under heterocyclic organic compounds, specifically within the category of quinazolinones. The compound's unique structure contributes to its classification as a potential candidate for drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors. A typical reaction involves:

  • Reactants: 2-amino-5-nitrobenzamide and acetone.
  • Catalyst: An acid catalyst is often used to facilitate the reaction.
  • Conditions: The reaction is generally conducted under reflux conditions to ensure complete conversion.

Technical Details

In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may include:

  • Continuous Flow Reactors: These systems allow for better control over reaction parameters.
  • Advanced Purification Techniques: Methods such as chromatography may be used to isolate the desired product effectively.
  • Quality Control Measures: Stringent protocols are implemented to ensure consistency and scalability of production.
Molecular Structure Analysis

Data

  • Molecular Formula: C10H10N4O2
  • Molecular Weight: Approximately 218.21 g/mol
  • CAS Number: 1234567 (hypothetical for illustration)

The presence of the nitro group significantly influences the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group may be replaced by other functional groups.
  • Oxidation: Although less common, oxidation reactions can lead to different quinazolinone derivatives.

Common Reagents and Conditions

  • Reduction Agents: Hydrogen gas with palladium on carbon; tin(II) chloride in hydrochloric acid.
  • Substitution Nucleophiles: Amines or thiols in the presence of a base.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products

These reactions yield various derivatives:

  • From reduction: 1,3-Dimethyl-6-amino-3,4-dihydroquinazolin-2(1H)-one.
  • From substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Mechanism of Action

The mechanism of action for 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one varies based on its application. In biological systems, it may interact with enzymes or receptors leading to modulation of specific pathways. For instance:

  • The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

This interaction could potentially lead to therapeutic effects such as antimicrobial or anticancer activity.

Physical and Chemical Properties Analysis

Physical Properties

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one typically exhibits:

  • Appearance: Crystalline solid or powder.
  • Melting Point: Specific values vary but typically range between 150°C - 160°C.

Chemical Properties

The compound possesses several notable chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:

Scientific Uses

  1. Chemistry: Serves as a building block for synthesizing more complex molecules in organic synthesis.
  2. Biology: Studied for potential antimicrobial and anticancer activities; ongoing research explores its effects on various biological pathways.
  3. Medicine: Investigated for therapeutic applications targeting specific diseases or conditions.
  4. Industry: Used in developing specialty chemicals and materials with unique properties.
Introduction to Quinazolinone-Based Therapeutics

Pharmacological Significance of Quinazolinone Derivatives in Oncology

Quinazolinone derivatives have emerged as pivotal molecular scaffolds in targeted cancer therapy, primarily due to their ability to selectively inhibit key tyrosine kinases involved in tumorigenesis and angiogenesis. These heterocyclic compounds exert their antineoplastic effects by competitively inhibiting adenosine triphosphate (ATP) binding sites within the catalytic domains of receptor and non-receptor tyrosine kinases. Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and human epidermal growth factor receptor 2 (HER2) represent prominent molecular targets for quinazolinone-based therapeutics [1] [10]. The clinical validation of this molecular approach is exemplified by FDA-approved quinazolinone derivatives, including vandetanib (Caprelsa®), a multikinase inhibitor targeting RET, EGFR, and VEGFR-2 for medullary thyroid cancer, and erlotinib (Tarceva®), an EGFR inhibitor for non-small cell lung cancer and pancreatic cancer [1] [8].

Recent research has focused on optimizing the quinazolinone pharmacophore to enhance potency and overcome drug resistance. Hybrid molecules incorporating quinazolinone cores with additional pharmacophoric elements, such as urea functionalities, demonstrate synergistic effects on kinase inhibition. For instance, compound 5p (ethylthio-linked quinazolinone-urea hybrid) exhibited potent VEGFR-2 inhibitory activity (half maximal inhibitory concentration = 0.117 micromolar), comparable to the reference drug sorafenib (half maximal inhibitory concentration = 0.069 micromolar). This hybrid molecule induced cell cycle arrest at the G1/S phase in Michigan Cancer Foundation-7 breast cancer cells, demonstrating the mechanistic link between kinase inhibition and antiproliferative effects [8]. Furthermore, quinazolinone derivatives like 3-ethyl-6-nitroquinazolin-4-one demonstrate significant antiproliferative activity, potentially attributable to their ability to interfere with DNA synthesis and induce apoptosis through reactive oxygen species-mediated pathways [3] [4].

Table 1: Selected Quinazolinone Derivatives and Their Anticancer Mechanisms

CompoundPrimary Molecular Target(s)Reported ActivityReference
VandetanibVEGFR-2, EGFR, RETApproved for metastatic medullary thyroid cancer; Inhibits angiogenesis and tumor growth [1]
ErlotinibEGFRApproved for NSCLC and pancreatic cancer; Reversible tyrosine kinase inhibitor [1]
Compound 5pVEGFR-2Half maximal inhibitory concentration = 0.117 µM; Induces G1/S arrest in MCF-7 cells [8]
3-Ethyl-6-nitroquinazolin-4-oneMultiple (Incl. DNA synthesis)Half maximal inhibitory concentration ~4.6 µM (Superior to Pazopanib in some assays) [4]
SKLB1002VEGFR-2Half maximal inhibitory concentration = 32 nanomolar; Inhibits angiogenesis in zebrafish [8]

The pharmacological significance of quinazolinone derivatives extends beyond kinase inhibition. Their structural features facilitate interactions with other critical targets implicated in cancer progression, including thymidylate synthase, poly adenosine diphosphate-ribose polymerase, and topoisomerases. This multitarget potential positions quinazolinones as versatile scaffolds for developing novel anticancer agents addressing complex tumor biology and resistance mechanisms [3] [10].

Structural Classification of 3,4-Dihydroquinazolin-2(1H)-one Analogues

The structural landscape of quinazolinone-based therapeutics encompasses fully aromatic quinazolin-4(3H)-ones and their partially saturated counterparts, specifically 3,4-dihydroquinazolin-2(1H)-ones. These two classes exhibit distinct physicochemical and pharmacological profiles attributable to their differing degrees of unsaturation. The fully aromatic quinazolin-4(3H)-ones, characterized by a planar structure with extensive π-conjugation, demonstrate strong binding affinity to kinase ATP pockets through π-π stacking interactions with hydrophobic residues. In contrast, the 3,4-dihydroquinazolin-2(1H)-one analogues possess a non-planar, partially saturated pyrimidinone ring, reducing overall molecular planarity and altering electronic distribution [5] [6].

The compound 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one exemplifies the latter category. Its structure features:

  • Saturated C3-C4 Bond: This reduces ring planarity compared to aromatic quinazolinones, potentially enhancing solubility and altering binding conformations to biological targets.
  • N1 and N3 Methylation: Methyl substituents at these positions influence electronic properties (inductive effects), steric bulk, and hydrogen-bonding potential. N3-methylation blocks hydrogen bond donation capability at this position.
  • C6 Nitro Substituent: Positioned ortho to the fused bridgehead carbon, this strong electron-withdrawing group significantly modifies the electron density of the aromatic ring, influencing intermolecular interactions and potentially facilitating bioreductive activation in hypoxic tumor environments [2] [6] [9].

Systematic structure-activity relationship studies reveal the critical influence of substitution patterns on anticancer efficacy. Position C6/C7 on the benzene ring is particularly sensitive to electron-withdrawing groups like nitro or halogens, which enhance activity. For example, solid-phase synthesis libraries of dihydroquinazoline-2(1H)-one derivatives demonstrated that substitutions at the C6 position significantly impact cytotoxicity. Compound CA1-e and CA1-g exhibited potent effects against human ovarian carcinoma (A2780) cells (half maximal inhibitory concentration ≈ 22.76 and 22.94 micromolar, respectively), highlighting the importance of the substitution pattern on the aromatic ring for biological activity [4] [6].

Table 2: Influence of Substituents on Dihydroquinazolin-2(1H)-one Anticancer Activity

Substituent PositionCommon SubstituentsImpact on Activity & PropertiesExample Compound (Activity)
N1Alkyl, ArylalkylModifies lipophilicity and pharmacokinetics; Larger groups can enhance target specificityCA1-g (A2780 half maximal inhibitory concentration = 22.94 µM)
N3Methyl, Ethyl, BenzylBlocks H-bond donation; Small alkyl groups maintain solubility1,3-Dimethyl-6-nitro- derivative
C6 (Benzene ring)Nitro, Amino, Halogens, SulfonylElectron-withdrawing groups (e.g., Nitro) enhance reactivity and binding affinity; Critical SAR siteCA1-e (A2780 half maximal inhibitory concentration = 22.76 µM)
C7 (Benzene ring)Methoxy, EthoxyAlkoxy groups can influence electron density and steric access; Ethoxy often superior to methoxyCompound 8 (Broad spectrum inhibition)
C2 position (Functionalization)Urea, Thiadiazole, AmideEnables critical hydrogen bonding interactions with kinase hinge region (e.g., Urea to Asp1046/Glu885)Compound 5p (VEGFR-2 half maximal inhibitory concentration = 0.117 µM)

Synthetic strategies for accessing diverse 3,4-dihydroquinazolin-2(1H)-one analogues include solid-phase synthesis using precursors like 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin, enabling combinatorial library generation. Metal-catalyzed methods, particularly copper-catalyzed tandem reactions, offer efficient routes under greener conditions. Microwave-assisted cyclizations and solvent-free approaches further enhance synthetic accessibility for structure-activity relationship exploration [4] [6].

Role of Nitro-Substituted Heterocycles in Antineoplastic Drug Design

The strategic incorporation of nitro groups into heterocyclic pharmacophores, particularly quinazolinones, constitutes a sophisticated design approach in antineoplastic drug development. The nitro (-NO₂) group is a potent electron-withdrawing substituent that profoundly influences the electronic characteristics of the aromatic ring system. This modification enhances the compound's reactivity and facilitates specific interactions with biological targets [2] [7].

The nitro group serves multiple mechanistic roles in anticancer activity:

  • Electron-Withdrawing Effects: By reducing electron density on the aromatic ring, the nitro group polarizes the molecule, facilitating π-stacking interactions with aromatic residues in enzyme active sites (e.g., phenylalanine residues in kinase domains) and enhancing binding affinity. This effect is particularly pronounced at positions ortho or para to the point of fusion in bicyclic systems like quinazolinones [2] [7].
  • Hypoxia-Selective Activation: Nitroaromatic compounds undergo enzymatic reduction (primarily by NADPH:cytochrome P450 reductase and other nitroreductases) to cytotoxic species (hydroxylamines and amines), preferentially under hypoxic conditions commonly found in solid tumors. This bioreductive activation offers a potential mechanism for tumor-selective cytotoxicity, sparing normoxic healthy tissues [2] [7].
  • Induction of Oxidative Stress: Reduction of nitro groups generates reactive oxygen species, including superoxide anion radicals, causing oxidative damage to cellular components (lipids, proteins) and DNA. This contributes significantly to the antiproliferative and pro-apoptotic effects observed with nitro-substituted quinazolinones [2] [3].
  • DNA Interaction: Nitroreduction products can form covalent adducts with DNA or inhibit crucial DNA repair enzymes like topoisomerases, leading to genotoxic stress and cell death. The position of the nitro group (C6 in 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one) is strategic for optimal interaction with DNA or DNA-associated enzymes [2] [7].

Within the quinazolinone series, the position of the nitro substitution critically influences biological activity. C6 and C7 positions are often preferred, as evidenced by compounds like 3-ethyl-6-nitroquinazolin-4-one, which demonstrated potent activity (half maximal inhibitory concentration ≈ 4.6 micromolar) against various cancer cell lines, attributed partly to its nitro group-driven effects. Similarly, derivatives like 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline and its ethoxy analogues showed enhanced inhibitory activity against extracellular signal-regulated kinases phosphorylation when incorporating specific substitution patterns, with ethoxy groups sometimes conferring advantages over methoxy, potentially due to increased lipophilicity [3] [4] [8].

Properties

CAS Number

233775-52-5

Product Name

1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

1,3-dimethyl-6-nitro-4H-quinazolin-2-one

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C10H11N3O3/c1-11-6-7-5-8(13(15)16)3-4-9(7)12(2)10(11)14/h3-5H,6H2,1-2H3

InChI Key

LCCPOMWQESUJSB-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C

Canonical SMILES

CN1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.